molecular formula C24H34N2O3 B3481957 N~1~,N~1~-DICYCLOHEXYL-4-(MORPHOLINOCARBONYL)BENZAMIDE

N~1~,N~1~-DICYCLOHEXYL-4-(MORPHOLINOCARBONYL)BENZAMIDE

Cat. No.: B3481957
M. Wt: 398.5 g/mol
InChI Key: SBSGVWWEFLKKAE-UHFFFAOYSA-N
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Description

N~1~,N~1~-DICYCLOHEXYL-4-(MORPHOLINOCARBONYL)BENZAMIDE is a complex organic compound with the molecular formula C43H60N4O3 It is known for its unique structure, which includes a benzamide core substituted with dicyclohexyl and morpholinocarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-DICYCLOHEXYL-4-(MORPHOLINOCARBONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzoyl chloride with morpholine to form 4-(morpholinocarbonyl)benzoyl chloride. This intermediate is then reacted with dicyclohexylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-DICYCLOHEXYL-4-(MORPHOLINOCARBONYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamides, while reduction can produce amine derivatives .

Scientific Research Applications

N~1~,N~1~-DICYCLOHEXYL-4-(MORPHOLINOCARBONYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N1,N~1~-DICYCLOHEXYL-4-(MORPHOLINOCARBONYL)BENZAMIDE involves its interaction with specific molecular targets. It is known to act as a kidney-selective ATP-sensitive potassium blocker, which affects ion transport and cellular functions. This mechanism is particularly relevant in its application as a diuretic in medical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~1~-DICYCLOHEXYL-4-(MORPHOLINOCARBONYL)BENZAMIDE is unique due to its specific combination of dicyclohexyl and morpholinocarbonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dicyclohexyl-4-(morpholine-4-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3/c27-23(25-15-17-29-18-16-25)19-11-13-20(14-12-19)24(28)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h11-14,21-22H,1-10,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSGVWWEFLKKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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